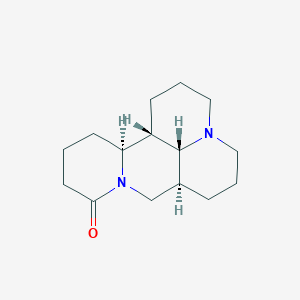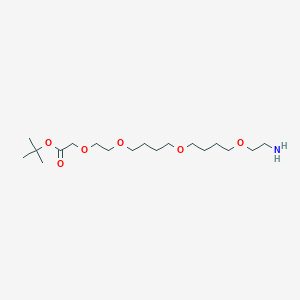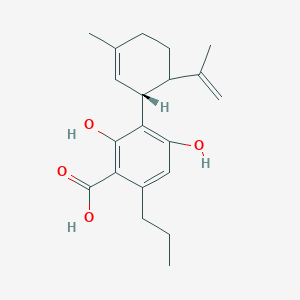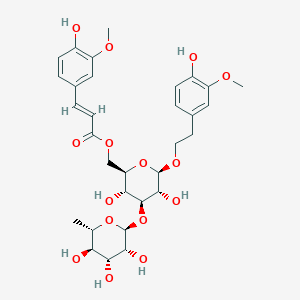![molecular formula C36H30O17 B11936986 3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one](/img/structure/B11936986.png)
3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one is a complex organic compound that exhibits a variety of interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxybenzoic acid typically involves the hydrolysis of tannins, which are naturally occurring polyphenolic compounds found in plants. The hydrolysis process can be carried out under acidic or basic conditions, often using heat to accelerate the reaction . For the more complex 3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one, the synthesis may involve multiple steps, including the formation of intermediate compounds and subsequent coupling reactions.
Industrial Production Methods
Industrial production of these compounds often involves the extraction of natural sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce these compounds more sustainably .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various esterified or etherified derivatives .
Scientific Research Applications
3,4,5-Trihydroxybenzoic acid and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-trihydroxybenzoic acid involves its ability to scavenge free radicals and inhibit oxidative processes. It targets various molecular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of reactive oxygen species (ROS) levels . These actions contribute to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: Another trihydroxybenzoic acid with similar antioxidant properties.
Propyl Gallate: An ester derivative of gallic acid used as an antioxidant in food and cosmetics.
Ethyl Gallate: Another ester derivative with similar applications.
Uniqueness
3,4,5-Trihydroxybenzoic acid stands out due to its multiple hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. Its complex structure allows for a wide range of derivatives with diverse applications in research and industry .
Properties
Molecular Formula |
C36H30O17 |
|---|---|
Molecular Weight |
734.6 g/mol |
IUPAC Name |
3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one |
InChI |
InChI=1S/C29H24O12.C7H6O5/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29;8-4-1-3(7(11)12)2-5(9)6(4)10/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38);1-2,8-10H,(H,11,12)/t21-,22-,28-,29-;/m1./s1 |
InChI Key |
BMLUIZDSVHEERW-PUZCSEEOSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)







![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)


